molecular formula C22H18N2O4 B245112 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide

4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide

Cat. No. B245112
M. Wt: 374.4 g/mol
InChI Key: UILITJLTDMMVTC-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide, also known as MBOCA, is a chemical compound that has been extensively studied for its potential use in scientific research. MBOCA is a derivative of benzamide and has a unique molecular structure that makes it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is not fully understood, but it is believed to interact with proteins and enzymes in the body to alter their function. 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has been shown to bind to the active site of enzymes, inhibiting their activity and leading to changes in cellular function.
Biochemical and Physiological Effects:
4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has been shown to have a variety of biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide can induce DNA damage and cell death in human cells. 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has also been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in scientific research is its unique chemical structure, which makes it a valuable tool for studying various biological processes. 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is its potential toxicity, which can make it difficult to work with in the laboratory.

Future Directions

There are many potential future directions for research involving 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. One area of interest is the development of new fluorescent probes based on the structure of 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide for use in imaging biological processes. Another area of interest is the study of the toxic effects of 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide and other aromatic amines on human health, with the goal of developing new strategies for preventing and treating exposure to these compounds. Finally, there is potential for the use of 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide in drug discovery and development, as its unique structure may provide insights into the design of new drugs with improved efficacy and safety profiles.

Synthesis Methods

4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide can be synthesized through a multi-step process that involves the reaction of 2-aminophenol with 2-nitrobenzaldehyde to form 2-(2-nitrophenyl)aminophenol. This compound is then reacted with cyclohexanone in the presence of a base to form the final product, 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. The synthesis of 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-protein interactions and as a tool for studying the structure and function of enzymes. 4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has also been used as a model compound for studying the toxic effects of aromatic amines on human health.

properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

4-methoxy-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide

InChI

InChI=1S/C22H18N2O4/c1-13-3-10-20-18(11-13)24-22(28-20)17-12-15(6-9-19(17)25)23-21(26)14-4-7-16(27-2)8-5-14/h3-12,24H,1-2H3,(H,23,26)/b22-17+

InChI Key

UILITJLTDMMVTC-OQKWZONESA-N

Isomeric SMILES

CC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)OC)/N2

SMILES

CC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)OC)N2

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)C4=CC=C(C=C4)OC)N2

Origin of Product

United States

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